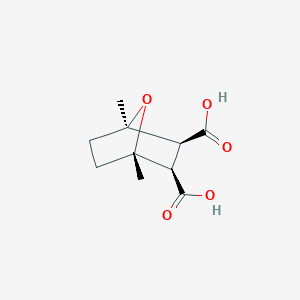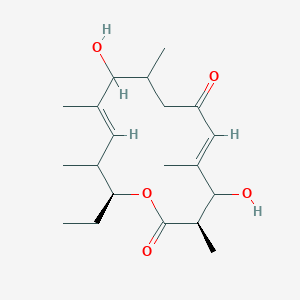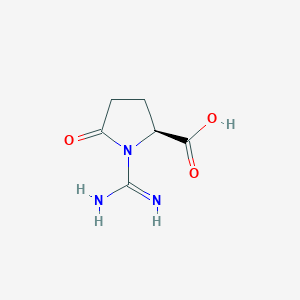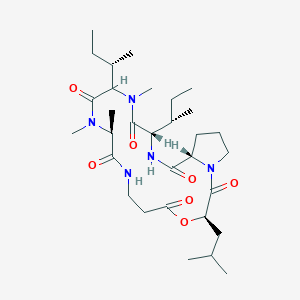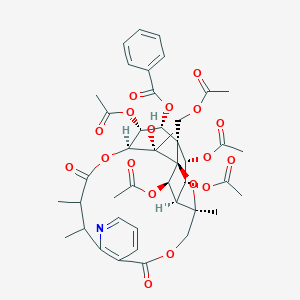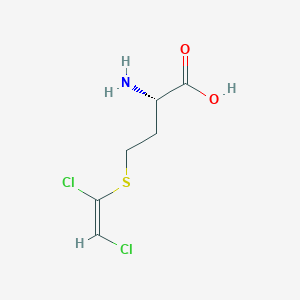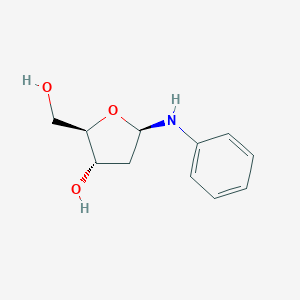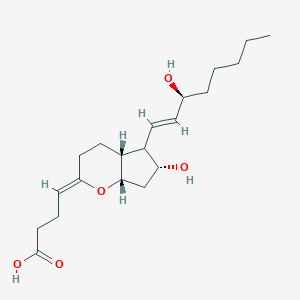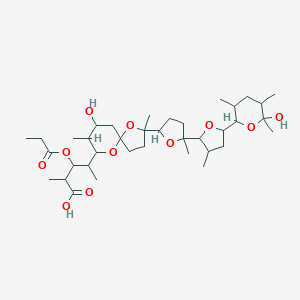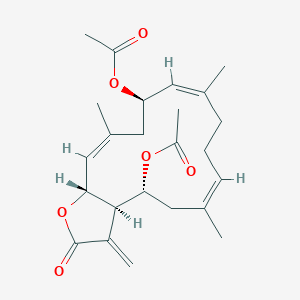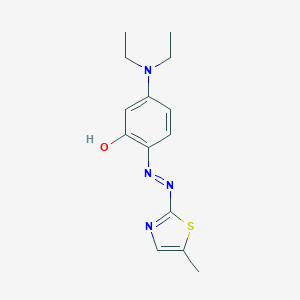![molecular formula C34H30FeN4O4-2 B217396 3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+) CAS No. 104414-01-9](/img/structure/B217396.png)
3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, biochemistry, and materials science. This compound belongs to the class of porphyrins, which are organic compounds that play a crucial role in biological processes, such as oxygen transport and catalysis.
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
- Structural Characteristics : Similar to naturally occurring factors, the compound exhibits structural characteristics that enable dimer formation through axial interactions between the iron(II) center and neighboring macrocycles. This leads to the formation of infinite stacks in crystals, stabilized by π-π interactions between aromatic ring systems (Senge & Smith, 1997).
- Magnetic and Spectroscopic Analysis : Iron(III) metalloporphyrin complexes have been characterized by UV-visible and IR data, cyclic voltammetry, SQUID measurements, and X-ray molecular structure, revealing insights into their low-spin state and electrochemical properties (Dhifaoui et al., 2018).
Biomedical and Catalytic Applications
- Dioxygenase Activity : Iron(III) complexes with specific ligands have been studied as functional models for intradiol-cleaving catechol dioxygenases, showing that protonation of coordinated ethanolate donors enhances this activity (Sundaravel et al., 2011).
- Electrochemical Applications : Iron(III) porphyrin complexes combined with multi-walled carbon nanotubes have been used for the simultaneous determination of ascorbic acid, dopamine, uric acid, and nitrite, showcasing their potential in bioelectrochemical sensors (Wang et al., 2012).
Photophysical Properties
- Light Harvesting : Zinc metalloporphyrins with structural similarity have been investigated for their efficiency in converting sunlight to electricity in dye-sensitized solar cells, demonstrating significant photophysical properties (Wang et al., 2005).
Synthetic and Catalytic Chemistry
- Synthetic Routes : Iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles has been studied, highlighting the compound's role in synthesizing biologically and pharmaceutically significant bis(indol-3-yl) compounds (Kutubi & Kitamura, 2011).
Propiedades
Número CAS |
104414-01-9 |
|---|---|
Nombre del producto |
3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+) |
Fórmula molecular |
C34H30FeN4O4-2 |
Peso molecular |
614.5 g/mol |
Nombre IUPAC |
3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+) |
InChI |
InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-4 |
Clave InChI |
KABFMIBPWCXCRK-UHFFFAOYSA-J |
SMILES |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
SMILES canónico |
CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |
Sinónimos |
Ferroprotoporphyrin Haem Heme Heme b Protoheme Protoheme IX |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



